molecular formula C15H12FNO3 B6404716 3-(3-Acetylaminophenyl)-4-fluorobenzoic acid, 95% CAS No. 1261988-81-1

3-(3-Acetylaminophenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6404716
CAS RN: 1261988-81-1
M. Wt: 273.26 g/mol
InChI Key: VSGURNMQIHQDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Acetylaminophenyl)-4-fluorobenzoic acid, 95% (3-AP-4-FB) is a chemical compound that is widely used in various scientific research applications. It is a synthetic compound that is used as a reagent in various biochemical and physiological studies. Its synthesis method and mechanism of action are well-studied, and its biochemical and physiological effects have been extensively studied.

Scientific Research Applications

3-(3-Acetylaminophenyl)-4-fluorobenzoic acid, 95% is widely used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as indole derivatives, quinazoline derivatives, and indane derivatives. It is also used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory drugs. In addition, 3-(3-Acetylaminophenyl)-4-fluorobenzoic acid, 95% is used in the synthesis of various polymers, such as polyurethanes and polyesters.

Mechanism of Action

The mechanism of action of 3-(3-Acetylaminophenyl)-4-fluorobenzoic acid, 95% is not well-understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenases, which are involved in the synthesis of prostaglandins. In addition, it is believed to act by inhibiting the activity of certain transporters, such as the serotonin transporter, which is involved in the transport of serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Acetylaminophenyl)-4-fluorobenzoic acid, 95% have been extensively studied. In vitro studies have shown that 3-(3-Acetylaminophenyl)-4-fluorobenzoic acid, 95% is able to inhibit the activity of cyclooxygenases and reduce the production of prostaglandins. In addition, it has been shown to inhibit the activity of the serotonin transporter and reduce the uptake of serotonin. In vivo studies have shown that 3-(3-Acetylaminophenyl)-4-fluorobenzoic acid, 95% is able to reduce inflammation and pain, and it has also been shown to have anti-cancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

3-(3-Acetylaminophenyl)-4-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic and it does not cause significant side-effects. However, it has several limitations for use in laboratory experiments. It is relatively expensive, and it is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 3-(3-Acetylaminophenyl)-4-fluorobenzoic acid, 95%. It could be used in the development of new pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory drugs. In addition, it could be used in the development of new polymers, such as polyurethanes and polyesters. Furthermore, it could be used in the development of new diagnostic tests, such as tests for the detection of cyclooxygenase activity and serotonin transporter activity. Finally, it could be used in the development of new treatments for inflammation and pain.

Synthesis Methods

3-(3-Acetylaminophenyl)-4-fluorobenzoic acid, 95% is synthesized by treating 3-aminophenol with acetic anhydride, followed by reaction with 4-fluorobenzoyl chloride. The reaction of 3-aminophenol with acetic anhydride yields 3-acetamidophenol, which is then reacted with 4-fluorobenzoyl chloride to give 3-(3-Acetylaminophenyl)-4-fluorobenzoic acid, 95%. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization.

properties

IUPAC Name

3-(3-acetamidophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-9(18)17-12-4-2-3-10(7-12)13-8-11(15(19)20)5-6-14(13)16/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGURNMQIHQDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690614
Record name 3'-Acetamido-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261988-81-1
Record name 3'-Acetamido-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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